molecular formula C13H10BrClN4O3 B12472744 N'-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide

N'-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide

Katalognummer: B12472744
Molekulargewicht: 385.60 g/mol
InChI-Schlüssel: WGXJGRIELNUWDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide is a complex organic compound that features a pyrazine ring substituted with a carbohydrazide group and a phenoxyacetyl group containing bromine and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination and chlorination of phenol to form 4-bromo-2-chlorophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-2-chlorophenoxy)acetic acid.

    Acylation of Pyrazine: The 2-(4-bromo-2-chlorophenoxy)acetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with pyrazine-2-carbohydrazide to form the final product, N’-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove halogen atoms or reduce other functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: This compound may be explored for its potential as an antimicrobial or anticancer agent due to its unique structure and functional groups.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Wirkmechanismus

The mechanism of action of N’-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the pyrazine ring can enhance its binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2,2-trifluoroacetohydrazide: This compound has a similar structure but contains a trifluoroacetyl group instead of a pyrazine ring.

    4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: Another structurally related compound with potential biological activity.

Uniqueness

N’-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide is unique due to the presence of both a pyrazine ring and a phenoxyacetyl group with halogen substitutions. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H10BrClN4O3

Molekulargewicht

385.60 g/mol

IUPAC-Name

N'-[2-(4-bromo-2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide

InChI

InChI=1S/C13H10BrClN4O3/c14-8-1-2-11(9(15)5-8)22-7-12(20)18-19-13(21)10-6-16-3-4-17-10/h1-6H,7H2,(H,18,20)(H,19,21)

InChI-Schlüssel

WGXJGRIELNUWDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)Cl)OCC(=O)NNC(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.